N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide" often involves complex reactions including cycloadditions, substitutions, and cyclizations. For instance, the synthesis of related pyrazole derivatives involves selective cyclooxygenase-2 (COX-2) inhibition activities, demonstrating the intricate balance between structure and biological activity (Penning et al., 1997). Another example is the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors from similar butanamide derivatives, highlighting the role of structural modifications in enhancing biological efficacy (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of pyrazole rings, which are essential for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural characterization, providing detailed insights into their molecular frameworks. For example, studies have detailed the stereochemistry and molecular conformations of related compounds, offering a deeper understanding of their interactions at the molecular level (Wen et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclopropanation and cycloaddition, to achieve desired structural modifications for specific biological activities. The reactivity of such compounds can be influenced by their pyrazole core, as seen in the highly stereoselective construction of spiro[cyclopropane-1,4′-pyrazolin-5′-one] derivatives (Ren et al., 2008). These reactions are pivotal in synthesizing novel derivatives with potential therapeutic applications.
properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-14(20-8-4-7-16-20)15(21)19(2)10-12-9-13(18-17-12)11-5-6-11/h4,7-9,11,14H,3,5-6,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHNCOWAPAFPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC(=NN1)C2CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.